molecular formula C12H14O3 B14451170 2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- CAS No. 73385-35-0

2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl-

Cat. No.: B14451170
CAS No.: 73385-35-0
M. Wt: 206.24 g/mol
InChI Key: MPBWNBSVARCCMC-UHFFFAOYSA-N
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Description

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- is a complex organic compound with a unique structure that combines elements of oxirene and benzopyran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the oxirene ring and its subsequent fusion with the benzopyran structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound’s structure and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Scientific Research Applications

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-2,2-diphenyl-
  • 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-
  • 2H-1-Benzopyran-2-one, 5,7-dimethoxy-
  • 2H-1-Benzopyran-2-one, 7-methoxy-

Uniqueness

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- is unique due to its specific structural features, such as the presence of the oxirene ring and the methoxy and dimethyl groups.

Properties

CAS No.

73385-35-0

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene

InChI

InChI=1S/C12H14O3/c1-12(2)11-10(14-11)8-5-4-7(13-3)6-9(8)15-12/h4-6,10-11H,1-3H3

InChI Key

MPBWNBSVARCCMC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(O2)C3=C(O1)C=C(C=C3)OC)C

Origin of Product

United States

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